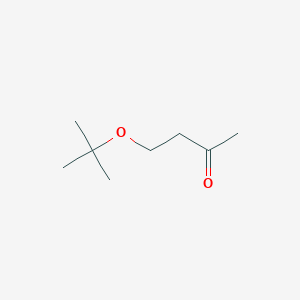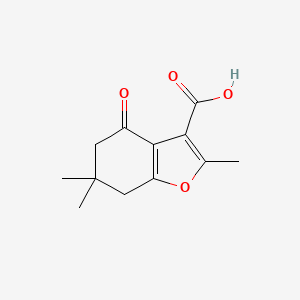
2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid” is an organic compound . It has a molecular weight of 222.24 . The compound is a solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the reaction of resorcinol with a methanol solution of potassium hydroxide under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the compound .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, where one of the carbon atoms is replaced by an oxygen atom . The InChI code for this compound is 1S/C12H14O4/c1-6-9-7 (13)4-12 (2,3)5-8 (9)16-10 (6)11 (14)15/h4-5H2,1-3H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 222.24 . The InChI code for this compound is 1S/C12H14O4/c1-6-9-7 (13)4-12 (2,3)5-8 (9)16-10 (6)11 (14)15/h4-5H2,1-3H3, (H,14,15) .Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
Research by Sagaama et al. (2020) on derivatives of benzofuran-carboxylic acids, including molecular docking studies, structural optimization, and spectroscopic properties, has shown the importance of these compounds in understanding their reactivity and biological activities. The study found that these acids exhibit inhibitor effects against cancer and microbial diseases through molecular docking analysis, highlighting their potential therapeutic applications. The analysis of weak intermolecular interactions and nonlinear optical properties further suggests these compounds' utility in designing materials with specific electronic and optical characteristics (Sagaama et al., 2020).
Supramolecular Structures
Koner and Goldberg (2009) investigated the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid, revealing its capability to form complex structures with various metal ions. These findings are significant for the development of new materials and catalysts, showcasing the versatility of benzofuran-carboxylic acids in forming diverse coordination complexes with potential applications in organometallic chemistry and material science (Koner & Goldberg, 2009).
Synthetic Applications
A study by Brimble et al. (1989) on the synthesis of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system highlights the synthetic potential of benzofuran derivatives. This work provides insights into the methodologies for constructing complex heterocyclic systems, which are valuable in the synthesis of natural products and pharmaceuticals (Brimble et al., 1989).
Photophysical Properties
Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of benzofuran-carboxylic acids, focusing on their synthesis, crystal structures, and photophysical properties. These compounds demonstrate significant potential in materials science, particularly in the development of luminescent materials with applications ranging from sensors to light-emitting devices (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-6-9(11(14)15)10-7(13)4-12(2,3)5-8(10)16-6/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUBGUZEGNBNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CC(CC2=O)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

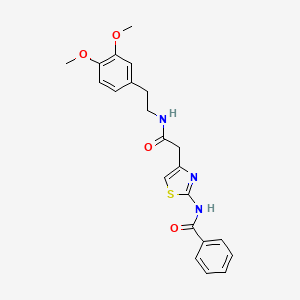
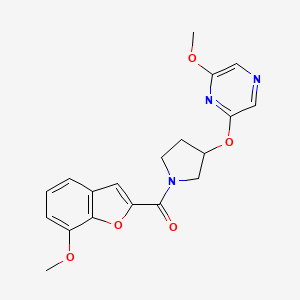
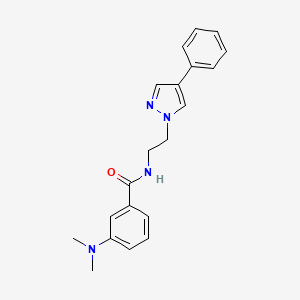
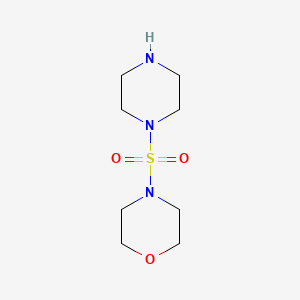
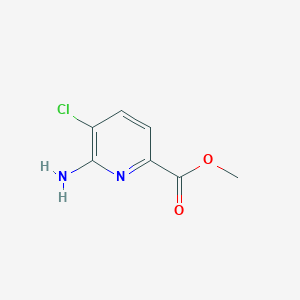

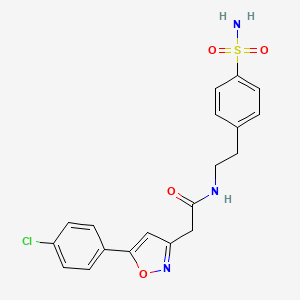

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)
![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)
